molecular formula C17H27BO2 B2688926 2-(4-Tert-butyl-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2243254-46-6

2-(4-Tert-butyl-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2688926
CAS No.: 2243254-46-6
M. Wt: 274.21
InChI Key: SZJWXXGTSZCNMN-UHFFFAOYSA-N
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Description

2-(4-Tert-butyl-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a tert-butyl group and a methyl group on the phenyl ring. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butyl-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-tert-butyl-2-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the boronic acid. The general reaction scheme is as follows:

[ \text{4-tert-butyl-2-methylphenylboronic acid} + \text{pinacol} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butyl-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boron-containing compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product formed is a biaryl or a substituted alkene.

    Oxidation: The compound can be oxidized to form the corresponding boronic acid or boronate ester.

    Substitution: The dioxaborolane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or DMF), temperature (80-100°C).

    Oxidation: Oxidizing agents (e.g., H2O2, NaBO3), solvent (e.g., water or methanol), temperature (room temperature to 50°C).

    Substitution: Nucleophiles (e.g., amines, alcohols), solvent (e.g., THF or DCM), temperature (0-25°C).

Scientific Research Applications

2-(4-Tert-butyl-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: It is widely used in cross-coupling reactions, particularly in the synthesis of biaryl compounds, which are important intermediates in pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through boronate ester formation, enabling the study of biological processes and the development of diagnostic tools.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices, due to its ability to form stable boron-carbon bonds.

Mechanism of Action

The mechanism of action of 2-(4-Tert-butyl-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of boron-carbon bonds through various catalytic processes. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the transmetalation of the boron compound with the aryl or vinyl halide, followed by reductive elimination to form the desired product. The boron atom in the dioxaborolane ring acts as a Lewis acid, coordinating with nucleophiles and facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tri-tert-butylphenol: This compound is a phenol substituted with three tert-butyl groups, known for its antioxidant properties.

    4-tert-Butyl-2-methylphenol: Similar to the starting material for the synthesis of the target compound, it is used in various chemical reactions and industrial applications.

Uniqueness

2-(4-Tert-butyl-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its dioxaborolane ring structure, which imparts stability and reactivity in cross-coupling reactions. The presence of the tert-butyl and methyl groups on the phenyl ring enhances its steric and electronic properties, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

2-(4-tert-butyl-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BO2/c1-12-11-13(15(2,3)4)9-10-14(12)18-19-16(5,6)17(7,8)20-18/h9-11H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJWXXGTSZCNMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243254-46-6
Record name 2-(4-tert-butyl-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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